2-Phenoxypropanenitrile
Description
Properties
IUPAC Name |
2-phenoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIMYRMRHPFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-44-1 | |
| Record name | 2-phenoxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxypropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a suitable nitrile precursor under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of phenoxyacetic acid.
Reduction: Formation of 2-phenoxypropanamine.
Substitution: Formation of various substituted phenoxypropanenitriles depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Phenoxypropanenitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including:
- Nucleophilic Addition : The nitrile group can react with nucleophiles to form carboxylic acids or amides.
- Reduction Reactions : Reduction of the nitrile group can yield primary amines, which are essential building blocks in drug synthesis.
- Substitution Reactions : The phenoxy group allows for electrophilic substitution, enabling the formation of diverse derivatives.
Medicinal Chemistry
Pharmaceutical Applications
this compound has been explored as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified into compounds with potential therapeutic effects. Notably, it has been involved in:
- Synthesis of Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activities against cancer cell lines.
- Antimicrobial Compounds : Studies have shown that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.
Biological Research
Study of Enzyme-Catalyzed Reactions
In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways involving nitriles. Its reactivity allows researchers to study:
- Mechanisms of Action : Understanding how this compound interacts with biological molecules helps elucidate its potential effects on enzyme activity and metabolic processes.
- Biological Activity Profiling : Various studies have focused on profiling the biological activities of this compound and its derivatives, contributing to drug discovery efforts.
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its aromatic properties make it suitable for applications in the cosmetic and food industries.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the anticancer potential of modified this compound derivatives. The research demonstrated that specific modifications enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further drug development.
Case Study 2: Antimicrobial Activity
Another investigation focused on synthesizing various derivatives of this compound to assess their antimicrobial efficacy. Results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Phenoxypropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic interactions with target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 2-Phenoxypropanenitrile include compounds with modifications to the aromatic ring, substituents, or nitrile-adjacent groups. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity: Fluorinated derivatives like 3-(2-fluorophenoxy)propanenitrile exhibit higher logP values (1.8) compared to methoxy-substituted analogs (logP: 2.32) due to fluorine’s electronegativity and reduced hydrogen bonding capacity .
- Polarity : 2-Hydroxy-2-methylpropanenitrile’s hydroxyl group increases polarity (Topological Polar Surface Area: 33 Ų), enhancing solubility in polar solvents .
Biological Activity
2-Phenoxypropanenitrile, a compound characterized by its unique nitrile and phenoxy functional groups, has garnered attention in recent years for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a phenoxy group attached to a propanenitrile backbone. The presence of the nitrile group (-C≡N) is significant for its biological interactions, as it can participate in various chemical reactions that influence biological pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . In a study examining various nitriles, it was found that compounds structurally similar to this compound showed effective inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
Another area of interest is the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that derivatives of phenylpropionitriles exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Nucleophilic Addition : The nitrile group can engage in nucleophilic addition reactions, which are crucial for modifying enzyme activities.
- Hydrogen Bonding : The phenoxy moiety can form hydrogen bonds with proteins and nucleic acids, potentially modulating receptor functions and enzyme activities.
Study on Antimicrobial Activity
A comparative study involving various nitriles highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as a therapeutic agent .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 100 µg/mL |
Study on Anticancer Activity
In vitro studies on human lung (A549) and bladder (T24) cancer cell lines revealed that this compound induced significant apoptosis. The IC50 values were determined to be approximately 12.5 µg/mL for A549 cells and 15.0 µg/mL for T24 cells after 72 hours of treatment .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A549 | 12.5 |
| T24 | 15.0 |
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distributions and predict sites for electrophilic/nucleophilic attack. Compare results with experimental kinetic data (e.g., Arrhenius plots) to refine transition-state models . Validate predictions using in situ FTIR or Raman spectroscopy to track intermediate formation .
Q. What experimental designs resolve contradictory data on the environmental persistence of this compound?
- Methodological Answer : Conduct controlled biodegradation studies (OECD 301F protocol) under varying pH, temperature, and microbial conditions. Use LC-MS/MS to quantify degradation products (e.g., phenoxypropionic acid) and reconcile discrepancies via sensitivity analysis (Monte Carlo simulations) . Cross-reference with ecotoxicity databases to assess risk thresholds .
Q. How to optimize catalytic systems for enantioselective reactions involving this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) using high-throughput experimentation (HTE) platforms. Analyze enantiomeric excess (ee) via chiral GC or HPLC. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize catalysts with >90% ee and minimal metal leaching .
Q. What strategies mitigate interference from this compound in multi-component reaction systems?
- Methodological Answer : Use blocking agents (e.g., TEMPO) to suppress radical side reactions. Monitor reaction progress in real-time using inline PAT (Process Analytical Technology) tools like ReactIR. Apply fractional factorial designs to identify critical interaction variables .
Methodological Frameworks
- Data Contradiction Analysis : Follow a tiered approach: (1) Replicate experiments under identical conditions; (2) Validate instrumentation calibration; (3) Apply statistical tests (e.g., ANOVA, Grubbs’ test for outliers); (4) Reconcile findings via meta-analysis of peer-reviewed studies .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and lab safety, as outlined in pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
